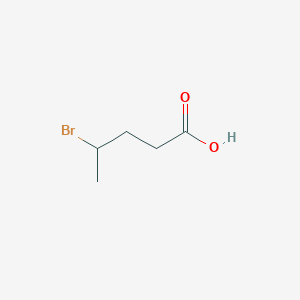4-Bromopentanoic acid
CAS No.: 1450-80-2
Cat. No.: VC8241361
Molecular Formula: C5H9BrO2
Molecular Weight: 181.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1450-80-2 |
|---|---|
| Molecular Formula | C5H9BrO2 |
| Molecular Weight | 181.03 g/mol |
| IUPAC Name | 4-bromopentanoic acid |
| Standard InChI | InChI=1S/C5H9BrO2/c1-4(6)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8) |
| Standard InChI Key | XILQGXZARXHSEI-UHFFFAOYSA-N |
| SMILES | CC(CCC(=O)O)Br |
| Canonical SMILES | CC(CCC(=O)O)Br |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 4-bromopentanoic acid derives from the pentanoic acid backbone, where the bromine substituent occupies the fourth carbon position. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature prioritizes the carboxylic acid group as the principal functional group, with the carbon chain numbered to assign the bromine atom the lowest possible locant . The molecular formula reflects the presence of five carbons, nine hydrogens, one bromine atom, and two oxygen atoms.
The canonical SMILES representation encodes the compound’s structure, highlighting the methyl group adjacent to the bromine atom and the carboxylic acid terminus . The InChIKey provides a unique identifier for computational and database applications .
Crystallographic and Spectroscopic Data
While detailed crystallographic data for 4-bromopentanoic acid remains limited in publicly accessible sources, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are standard tools for characterizing its structure. The molecular weight of 181.03 g/mol, as reported by PubChem, aligns with theoretical calculations based on isotopic composition .
Physical and Chemical Properties
Reactivity and Stability
The bromine atom at the fourth carbon position renders 4-bromopentanoic acid susceptible to nucleophilic substitution reactions, while the carboxylic acid group participates in acid-base chemistry and esterification. Stability data indicate that the compound should be stored in a cool, dry environment away from strong oxidizing agents to prevent decomposition .
Synthesis and Production
General Synthetic Approaches
Although detailed synthetic protocols are absent from the reviewed sources, brominated carboxylic acids like 4-bromopentanoic acid are typically synthesized via halogenation reactions. The Hell-Volhard-Zelinskii (HVZ) reaction, which introduces bromine at the alpha position of carboxylic acids, represents a plausible route, though adaptation would be required to target the fourth carbon specifically . Industrial production likely involves optimized bromination conditions to ensure regioselectivity and high yield.
Purification and Quality Control
Purification methods such as recrystallization or column chromatography are employed to achieve the reported 95% purity . Analytical techniques like high-performance liquid chromatography (HPLC) and NMR spectroscopy validate structural integrity and purity in commercial batches .
Applications in Organic Synthesis
Nucleophilic Substitution Reactions
The bromine atom in 4-bromopentanoic acid acts as a leaving group, enabling substitution with nucleophiles like hydroxide ions or amines. These reactions yield derivatives such as 4-hydroxypentanoic acid or 4-aminopentanoic acid, which are valuable intermediates in pharmaceutical synthesis .
Reduction and Oxidation Pathways
Reduction of the carboxylic acid group using agents like lithium aluminum hydride () produces 4-bromopentanol, a precursor for surfactants or plasticizers. Oxidation, though less common, could generate ketones or dicarboxylic acids under controlled conditions .
Derivatives and Related Compounds
Ethyl 4-Bromopentanoate
Ethyl 4-bromopentanoate (CAS 27126-42-7), an ester derivative, finds use in nucleophilic substitutions and pharmaceutical intermediates. Its synthesis involves esterification of 4-bromopentanoic acid with ethanol, though procedural details are beyond the scope of this report.
Comparative Analysis with Isomers
Isomers such as 2-bromopentanoic acid and 3-bromopentanoic acid exhibit distinct reactivity patterns due to differing bromine positions. These variations influence their applications in asymmetric synthesis and polymer chemistry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume